4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrophenyl and piperidinyl intermediates, followed by their coupling through a vinyl linkage. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which can further undergo substitution reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinyl carbonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The piperidinyl carbonyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Other nitrophenyl compounds: Compounds with nitrophenyl groups exhibit similar reactivity patterns but may differ in their overall molecular structure and applications.
Piperidinyl carbonyl compounds: These compounds have a piperidinyl carbonyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[(E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-3-7-19(8-4-16)22(27)24-21(23(28)25-13-11-17(2)12-14-25)15-18-5-9-20(10-6-18)26(29)30/h3-10,15,17H,11-14H2,1-2H3,(H,24,27)/b21-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFAOVUXPHFCO-RCCKNPSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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